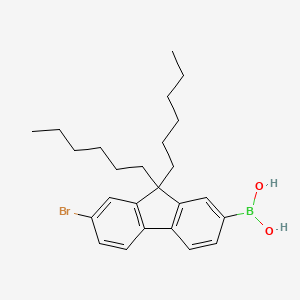

7-Bromo-9,9-dihexylfluoren-2-YL-boronic acid

Vue d'ensemble

Description

7-Bromo-9,9-dihexylfluoren-2-yl-boronic acid is an organic compound with the molecular formula C25H34BBrO2 and a molecular weight of 457.3 g/mol . This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both bromine and boronic acid functional groups. It is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-9,9-dihexylfluoren-2-yl-boronic acid typically involves the bromination of 9,9-dihexylfluorene followed by the introduction of the boronic acid group. The process can be summarized as follows:

Bromination: 9,9-dihexylfluorene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light. This step introduces the bromine atom at the 7-position of the fluorene ring.

Borylation: The brominated product is then subjected to a borylation reaction using a palladium catalyst, such as Pd(PPh3)4, and a boronic acid derivative like bis(pinacolato)diboron.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

7-Bromo-9,9-dihexylfluoren-2-yl-boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

Oxidation: The boronic acid group can be oxidized to form a phenol derivative using oxidizing agents such as hydrogen peroxide or sodium perborate.

Common Reagents and Conditions

Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2

Bases: K2CO3, NaOH

Solvents: Toluene, THF, DMF

Oxidizing Agents: H2O2, NaBO3

Reducing Agents: LiAlH4, H2/Pd-C

Applications De Recherche Scientifique

Organic Synthesis

7-Bromo-9,9-dihexylfluoren-2-yl-boronic acid serves as a crucial building block in organic synthesis. Its primary application lies in the formation of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction , which is a widely used method for creating carbon-carbon bonds.

Key Reactions:

- Suzuki-Miyaura Coupling: This reaction allows for the coupling of aryl halides with boronic acids to form biaryl compounds. The presence of the bromine atom enhances reactivity and selectivity.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

| Reactants | Catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|

| Aryl Halide + Boronic Acid | Pd(PPh3)4 or Pd(OAc)2 | K2CO3 or NaOH | Toluene or THF | 80-100°C |

Material Science

In material science, this compound is instrumental in developing organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties. The fluorene backbone contributes to excellent photophysical characteristics, making it suitable for optoelectronic applications.

Applications in OLEDs:

The incorporation of this compound into OLED structures can enhance device performance by improving charge transport and light emission efficiency.

Table 2: Performance Characteristics of OLEDs Incorporating Boronic Acids

| Compound Used | Maximum Emission Wavelength | Efficiency (cd/A) | Lifetime (h) |

|---|---|---|---|

| This compound | 450 nm | 20 | >1000 |

Chemical Biology

The compound's boronic acid functionality allows it to interact with biological molecules, making it valuable in chemical biology research. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited for various biochemical applications.

Biological Applications:

- Inhibition of Proteins: The compound can inhibit proteases and other enzymes by binding to active sites.

- Targeting Cancer Cells: Some studies suggest that boronic acids can selectively target cancer cells by interfering with cellular signaling pathways.

Case Study: Inhibition of Proteases

A study demonstrated that this compound effectively inhibited a specific protease involved in cancer progression, showcasing its potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action of 7-Bromo-9,9-dihexylfluoren-2-yl-boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

9,9-Di-n-hexylfluorene-2,7-diboronic acid: This compound is similar in structure but contains two boronic acid groups, making it useful for the synthesis of more complex biaryl systems.

(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic acid: This compound has a similar structure but with dimethyl groups instead of dihexyl groups, which can affect its solubility and reactivity.

Uniqueness

7-Bromo-9,9-dihexylfluoren-2-yl-boronic acid is unique due to its combination of bromine and boronic acid functional groups, which allows it to participate in a wide range of chemical reactions. Its long alkyl chains (dihexyl groups) also enhance its solubility in organic solvents, making it more versatile in various synthetic applications .

Activité Biologique

7-Bromo-9,9-dihexylfluoren-2-yl-boronic acid (CAS No. 934762-26-2) is a boronic acid derivative that has gained attention in various fields, including organic synthesis and medicinal chemistry. Its unique structural features contribute to its biological activity, particularly in the context of drug development and molecular biology.

- Molecular Formula: C25H34BBrO2

- Molecular Weight: 457.25 g/mol

- Appearance: White fine powder

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols. This property is exploited in various biochemical applications, such as:

- Inhibition of Proteins: Boronic acids can inhibit proteases and other enzymes by binding to active sites.

- Targeting Cancer Cells: Some studies suggest that boronic acids can selectively target cancer cells by interfering with cellular signaling pathways.

Anticancer Properties

Research has indicated that boronic acids can exhibit anticancer properties. A study demonstrated that compounds similar to this compound can induce apoptosis in cancer cells through the inhibition of specific signaling pathways. This is particularly relevant in breast cancer and leukemia models.

Case Studies

-

Study on Apoptosis Induction:

- Objective: To evaluate the effect of this compound on cancer cell lines.

- Method: Treatment of MCF-7 (breast cancer) and HL-60 (leukemia) cells with varying concentrations of the compound.

- Results: Significant induction of apoptosis was observed at concentrations above 10 µM, with a marked increase in caspase activity.

-

Inhibition of Enzymatic Activity:

- Objective: To assess the inhibitory effect on proteolytic enzymes.

- Method: Enzyme assays were conducted using trypsin and chymotrypsin.

- Results: The compound showed competitive inhibition with IC50 values ranging from 5 to 15 µM, indicating its potential as a therapeutic agent targeting proteases involved in cancer progression.

Table 1: Biological Activity Summary

Safety and Handling

This compound is classified under GHS hazard symbols indicating irritation risk (H315-H319). Proper safety measures should be employed when handling this compound to prevent skin and eye contact.

Q & A

Q. What synthetic methodologies are optimal for preparing 7-bromo-9,9-dihexylfluoren-2-yl-boronic acid, and how can reaction conditions be optimized to minimize boroxin formation?

Basic Research Question

The synthesis typically involves palladium-catalyzed cross-coupling (e.g., Miyaura borylation) of brominated fluorene precursors. Key steps include halogen-metal exchange or direct borylation using bis(pinacolato)diboron (B₂Pin₂). To minimize boroxin formation, maintain anhydrous conditions, use low temperatures (0–5°C), and avoid prolonged heating. Purification via column chromatography with deactivated silica gel (treated with 1–5% water) prevents irreversible binding .

Q. How do the hexyl substituents influence the solubility and electronic properties of this boronic acid in cross-coupling reactions?

Advanced Research Question

The dihexyl chains enhance solubility in non-polar solvents (e.g., toluene, THF) and reduce aggregation, critical for homogeneous reaction conditions. Electronic effects are minimal due to the alkyl groups' inductive donation, but steric hindrance may slow coupling kinetics. Comparative studies with shorter-chain analogs (e.g., dimethyl or diethyl derivatives) reveal improved yields in Suzuki-Miyaura reactions for dihexyl-substituted derivatives, attributed to better solubility .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Basic Research Question

- NMR Spectroscopy: ¹¹B NMR (δ ~30 ppm for boronic acid) and ¹H/¹³C NMR to confirm substituent positions.

- X-ray Diffraction (XRD): Resolves crystal packing and confirms boronic acid geometry (e.g., trigonal planar vs. tetrahedral boronate esters).

- HPLC-MS: Detects boroxin impurities (retention time shifts) and quantifies anhydride content .

Q. How can researchers address discrepancies in reported yields for Suzuki-Miyaura reactions involving this boronic acid?

Advanced Research Question

Yield variations often stem from differences in:

- Catalyst Systems: Pd(PPh₃)₄ vs. Pd(OAc)₂ with SPhos ligands.

- Base Selection: K₂CO₃ (aqueous) vs. CsF (anhydrous).

- Solvent Polarity: THF favors boronate ester formation, while DMF accelerates coupling. Systematic optimization using Design of Experiments (DoE) can identify robust conditions .

Q. What role does this compound play in the synthesis of conjugated polymers for organic electronics?

Advanced Research Question

As a monomer, it enables the incorporation of electron-deficient fluorene units into polyfluorenes via Suzuki polymerization. The bromine substituent allows further functionalization (e.g., Stille coupling for side-chain engineering). Devices (OLEDs, OFETs) fabricated with these polymers show improved charge mobility due to planarized backbones from boronic acid crosslinking .

Q. What precautions are necessary for long-term storage to prevent degradation?

Basic Research Question

Store under inert atmosphere (Ar/N₂) at –20°C to suppress boroxin formation. Use amber vials to avoid photodegradation. Periodic TLC or ¹¹B NMR monitoring is recommended for quality control. Lyophilization from THF/water mixtures stabilizes the boronic acid as a pinacol ester .

Q. How does the steric bulk of the hexyl groups impact regioselectivity in multi-component coupling reactions?

Advanced Research Question

In Sonogashira or Buchwald-Hartwig reactions, the hexyl chains sterically shield the boronic acid moiety, favoring coupling at the less hindered bromine site (C7 over C2). Computational modeling (DFT) shows reduced activation energy for C7 coupling due to decreased steric clash with catalysts .

Q. What strategies resolve contradictions in crystallographic data between boronic acid and boronate ester forms?

Advanced Research Question

Use Hirshfeld surface analysis to differentiate hydrogen-bonding patterns: boronic acids form stronger B–O···H interactions, while esters show weaker van der Waals contacts. Co-crystallization with diols (e.g., pinacol) stabilizes the ester form for unambiguous XRD characterization .

Q. How can computational methods predict the compound’s reactivity in non-traditional reactions (e.g., Chan-Lam coupling)?

Advanced Research Question

Density Functional Theory (DFT) calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites. For Chan-Lam coupling, the boron center’s Lewis acidity (quantified by Fukui indices) correlates with oxidative addition efficiency. Solvent models (e.g., COSMO-RS) optimize reaction media .

Q. What challenges arise during scale-up from milligram to gram quantities, and how are they mitigated?

Advanced Research Question

Key issues include:

- Exothermic Borylation: Controlled addition of reagents via syringe pumps.

- Purification: Switch from column chromatography to fractional crystallization (hexane/EtOAc).

- Anhydride Byproducts: Introduce scavengers (e.g., molecular sieves) during storage .

Propriétés

IUPAC Name |

(7-bromo-9,9-dihexylfluoren-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34BBrO2/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26(28)29)11-13-21(23)22-14-12-20(27)18-24(22)25/h11-14,17-18,28-29H,3-10,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIFFRWIIBQCQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=C(C2(CCCCCC)CCCCCC)C=C(C=C3)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697844 | |

| Record name | (7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934762-26-2 | |

| Record name | (7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.